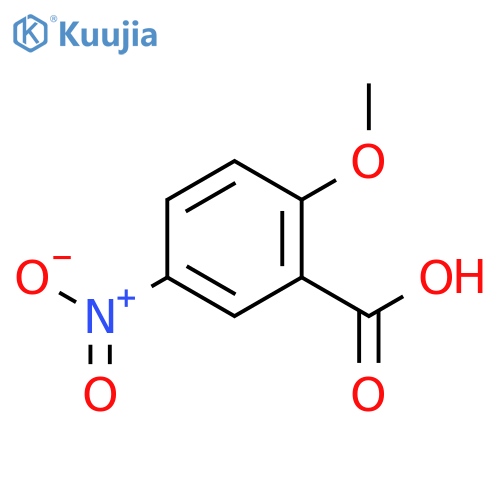

Cas no 40751-89-1 (2-Methoxy-5-nitrobenzoic acid)

2-Methoxy-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-5-nitrobenzoic acid

- 2-Methoxy-5-nitro-benzoic acid

- CVZUPRDSNNBZLH-UHFFFAOYSA-N

- NSC139931

- 2-methoxy-5-nitro benzoic acid

- STK498307

- BBL035691

- AM83230

- AB06422

- ST2417018

- AB0034008

- X8089

- ST50662919

- Z56174915

- 40751-89-1

- F1414-0365

- 2-METHOXY-5-NITROBENZOICACID

- SCHEMBL1671926

- AKOS000112213

- DS-13174

- NSC-139931

- EN300-13911

- MFCD00527902

- CS-0042693

- FT-0687098

- J-509834

- NSC 139931

- SY045506

- DTXSID30300904

- A873239

- DTXCID10252038

- DB-070080

-

- MDL: MFCD00527902

- インチ: 1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)

- InChIKey: CVZUPRDSNNBZLH-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1C(=O)O[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.03200

- どういたいしつりょう: 197.032

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 92.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.43

- ゆうかいてん: 155-158℃

- ふってん: 384.5℃ at 760 mmHg

- フラッシュポイント: 186.3°C

- PSA: 92.35000

- LogP: 1.82480

2-Methoxy-5-nitrobenzoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD76421)

2-Methoxy-5-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1414-0365-0.25g |

2-methoxy-5-nitrobenzoic acid |

40751-89-1 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F1414-0365-0.5g |

2-methoxy-5-nitrobenzoic acid |

40751-89-1 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32563-5g |

2-Methoxy-5-nitrobenzoic acid, 96% |

40751-89-1 | 96% | 5g |

¥5277.00 | 2023-03-16 | |

| eNovation Chemicals LLC | D959397-25g |

2-METHOXY-5-NITROBENZOIC ACID |

40751-89-1 | 98% | 25g |

$140 | 2024-06-06 | |

| TRC | M326978-1g |

2-Methoxy-5-nitrobenzoic acid |

40751-89-1 | 1g |

$98.00 | 2023-05-17 | ||

| Enamine | EN300-13911-10.0g |

2-methoxy-5-nitrobenzoic acid |

40751-89-1 | 95% | 10g |

$125.0 | 2023-04-29 | |

| eNovation Chemicals LLC | Y1191502-10g |

2-Methoxy-5-nitrobenzoic Acid |

40751-89-1 | 96% | 10g |

$155 | 2023-05-12 | |

| Apollo Scientific | OR70137-5g |

2-Methoxy-5-nitrobenzoic acid |

40751-89-1 | 97% | 5g |

£26.00 | 2025-02-20 | |

| TRC | M326978-250mg |

2-Methoxy-5-nitrobenzoic acid |

40751-89-1 | 250mg |

$75.00 | 2023-05-17 | ||

| Alichem | A015001305-500mg |

2-Methoxy-5-nitrobenzoic acid |

40751-89-1 | 97% | 500mg |

$782.40 | 2023-09-02 |

2-Methoxy-5-nitrobenzoic acid 関連文献

-

Colin W. Robinson,Carl S. Rye,Nicola E. A. Chessum,Keith Jones Org. Biomol. Chem. 2015 13 7402

-

2. 552. Gibberellic acid. Part X. 7-Hydroxy-1-methylfluoreneA. Morrison,T. P. C. Mulholland J. Chem. Soc. 1958 2702

-

3. A convenient copper-catalyzed direct amination of nitroarenes with O-alkylhydroxylaminesShinzo Seko,Kunihito Miyake,Norio Kawamura J. Chem. Soc. Perkin Trans. 1 1999 1437

2-Methoxy-5-nitrobenzoic acidに関する追加情報

2-Methoxy-5-Nitrobenzoic Acid (CAS No. 40751-89-1): A Comprehensive Overview

2-Methoxy-5-nitrobenzoic acid (CAS No. 40751-89-1) is a chemically synthesized compound with significant applications in various scientific and industrial fields. This compound, also referred to as MNB or MNA, is characterized by its unique structure, which includes a benzoic acid backbone substituted with a methoxy group at the 2-position and a nitro group at the 5-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in research and development.

The synthesis of 2-methoxy-5-nitrobenzoic acid involves multi-step organic reactions, often utilizing aromatic substitution chemistry. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and improved purity. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for industrial applications. The compound's stability under different environmental conditions has also been extensively studied, highlighting its suitability for long-term storage and use in diverse settings.

One of the most notable applications of 2-methoxy-5-nitrobenzoic acid is in the field of pharmacology. This compound has been investigated as a potential lead molecule for drug development, particularly in the design of anti-inflammatory and anti-cancer agents. Recent studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and tumor growth, suggesting its potential as a therapeutic agent. Additionally, its role as an intermediate in the synthesis of more complex pharmaceutical compounds has further underscored its importance in medicinal chemistry.

In materials science, 2-methoxy-5-nitrobenzoic acid has found applications as a precursor for advanced materials such as polymers and nanoparticles. Its functional groups enable it to participate in various polymerization reactions, leading to the creation of materials with tailored properties. For instance, researchers have utilized this compound to develop biodegradable polymers with applications in drug delivery systems and tissue engineering.

The environmental impact of 2-methoxy-5-nitrobenzoic acid has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Findings indicate that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its ecological implications and ensure safe handling practices.

From a structural perspective, 2-methoxy-5-nitrobenzoic acid exhibits interesting electronic properties due to the electron-donating methoxy group and electron-withdrawing nitro group on the aromatic ring. These substituents influence the compound's reactivity in various chemical transformations, making it a versatile building block for organic synthesis. Recent computational studies have provided deeper insights into its electronic structure, aiding in the prediction of its reactivity under different reaction conditions.

In conclusion, 2-methoxy-5-nitrobenzoic acid (CAS No. 40751-89-1) is a multifaceted compound with wide-ranging applications across scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as an important tool for future innovations in medicine, materials science, and environmental chemistry.

40751-89-1 (2-Methoxy-5-nitrobenzoic acid) 関連製品

- 40751-88-0(2-Methoxy-3-nitrobenzoic acid)

- 96-97-9(5-Nitrosalicylic acid)

- 34841-11-7(Methyl 2-methoxy-5-nitrobenzoate)

- 2597-56-0(2-Methoxy-4-nitrobenzoic acid)

- 2486-66-0(2-Ethoxy-4-nitrobenzoic acid)

- 97522-31-1((2S)-2-benzylpyrrolidine)

- 2098088-79-8(methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate)

- 1170614-73-9(N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide)

- 2228365-47-5(tert-butyl N-3-(2-amino-1,3-oxazol-5-yl)phenylcarbamate)

- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)